- Process of producing 2-aminothiazole, European Patent Organization, , ,

Cas no 96-50-4 (Aminothiazole)

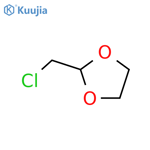

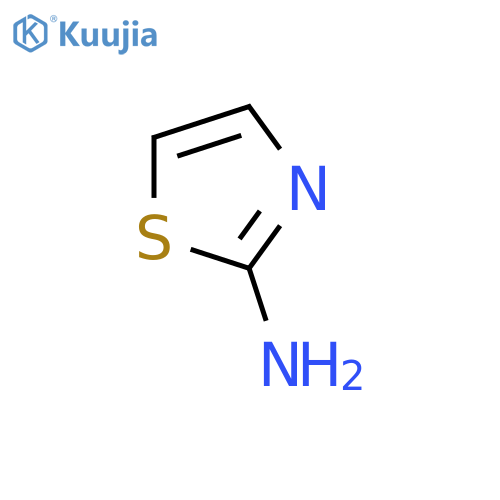

アミノチアゾール(Aminothiazole)は、チアゾール骨格にアミノ基が結合した複素環式化合物です。医薬品や農薬の合成中間体として広く利用され、特に抗菌剤や抗炎症剤の開発において重要な役割を果たします。その反応性の高さと構造的多様性から、精密有機合成や創薬研究で頻繁に用いられています。安定性に優れ、官能基導入が容易な点が特徴で、生体適合性材料や機能性分子の設計にも応用可能です。また、金属イオンとのキレート形成能を活かした触媒開発など、学術的・産業的な価値が高い化合物です。

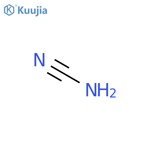

Aminothiazole structure

商品名:Aminothiazole

Aminothiazole 化学的及び物理的性質

名前と識別子

-

- 2-Aminothiazole

- 2-Thiazolamine

- 2-thiazolylamine

- 2-thiazylamine

- abadole

- aminothiazole

- basedol

- Thiazol-2-amine

- 2-amino-1,3-thiazole

- 2-amino-thiazole

- Abadol

- aminothiazol

- cp1585

- RP 2921

- thiazole-2-amine

- THIAZYLAMINE

- usafek-p-5501

- 4-Thiazoline, 2-imino- (6CI)

- Thiazole, 2-amino- (8CI)

- 1,3-Thiazol-2-amine

- 2-Aminothiazol

- NSC 1900

- 2-Aminothiazole,97%

- KBio2_000505

- BRD-K13421763-001-06-2

- UNII-5K8WKN668K

- Spectrum_000085

- 1,3-thiazol-2-ylamine

- 5K8WKN668K

- 2-AMINOTHIAZOLE [MI]

- 361381-86-4

- NINDS_000176

- SPBio_000957

- NCGC00091162-09

- 2-iminothiazole

- DivK1c_000176

- amino-1,3-thiazole

- STR00409

- NCGC00091162-06

- KBioGR_001028

- NCGC00091162-07

- Aminotiazolo

- Aminotiazol [INN-Spanish]

- F2146-0059

- NCGC00091162-05

- KBioSS_000505

- EN300-19107

- KBio1_000176

- AC7847

- NSC1900

- N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;

- BDBM50240843

- STK387115

- s4198

- A0633

- Z104472798

- BRD-K13421763-001-05-4

- Spectrum5_000973

- 1,3-Thiazol-2-amine #

- KBio2_005641

- 2-imino-2,3-dihydro-1,3-thiazole

- BP-21217

- 2-amino-1,3 thiazole

- SR-01000872739-1

- thiazolyl amine

- Aminothiazol [INN-French]

- InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5

- NCGC00091162-03

- 2-Aminothiazole, 97%

- SY001447

- 2-AMINOTHIOZOLE

- DTXCID604508

- AKOS000119189

- SR-01000872739

- thiazole amine

- RP-2921

- CCRIS 1279

- AB00052300_03

- SCHEMBL7401

- SBI-0051751.P002

- DB-015940

- BSPBio_003414

- Tox21_111093

- HMS3652B11

- HY-12396

- 2-Amino-thiazol

- NSC758210

- CP 1585

- Thiazole, 2-amino-

- NCGC00091162-04

- 2-amino thiazole

- NSC-1900

- Spectrum2_000879

- EINECS 202-511-6

- 29385-37-3

- THIAZOLE,2-AMINO

- 1,3-thiazole-2-amine

- WLN: T5N CSJ BZ

- Pharmakon1600-01503017

- DTXSID5024508

- Aminothiazole [INN]

- Aminotiazol

- thiazol-2-yl-amine

- BRD-K13421763-001-07-0

- Aminothiazolum [INN-Latin]

- HMS1922A05

- 2-amino thiozol

- KBio3_002634

- NCGC00258280-01

- CHEMBL344760

- Tox21_200726

- Spectrum4_000734

- KBio2_003073

- 96-50-4

- Spectrum3_001737

- Aminothiazolum

- AB-601/30915002

- 4-Thiazolin-2-onimine

- NCGC00091162-02

- amino thiazol

- D02479

- NS00020245

- NCGC00091162-01

- PS-9323

- CAS-96-50-4

- 2-Aminothiazol, technical, >=90% (NT)

- USAF EK-P-5501

- AMINOTHIAZOLINE

- Thiazol-2-ylamine

- AI3-14917

- Aminothiazole (INN)

- NSC-758210

- AB00052300_04

- MFCD00005325

- Aminotiazolo [DCIT]

- SPECTRUM1503017

- CHEBI:40782

- HMS500I18

- CCG-40298

- Q2746995

- W-100142

- SW219866-1

- Thiazolamine

- IDI1_000176

- CS-3404

- Aminothiazole

-

- MDL: MFCD00005325

- インチ: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)

- InChIKey: RAIPHJJURHTUIC-UHFFFAOYSA-N

- ほほえんだ: N1=C(N)SC=C1

- BRN: 105738

計算された属性

- せいみつぶんしりょう: 100.009519g/mol

- ひょうめんでんか: 0

- XLogP3: 0.4

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 100.009519g/mol

- 単一同位体質量: 100.009519g/mol

- 水素結合トポロジー分子極性表面積: 67.2Ų

- 重原子数: 6

- 複雑さ: 48.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- Autoignition Temperature: 212 °F after 3.5 hours (NTP, 1992)

- 色と性状: 白色から黄色の結晶は、空気にさらされると徐々にダークブラウンになり、昇華しやすい。

- 密度みつど: 1.241 (estimate)

- ゆうかいてん: 88.0 to 92.0 deg-C

- ふってん: 143°C/12mmHg(lit.)

- フラッシュポイント: 117℃/15mm

- 屈折率: 1.5300 (estimate)

- PH値: 9.6 (100g/l, H2O, 20℃)

- ようかいど: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)

- すいようせい: 100 g/L (20 ºC)

- PSA: 67.15000

- LogP: 1.30650

- 酸性度係数(pKa): 5.36(at 20℃)

- マーカー: 479

- かんど: 光に敏感

- ようかいせい: 冷水とエタノールに微溶解し、熱水に溶けやすく、無機酸を希釈しやすい。

- FEMA: 3291

Aminothiazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:2811

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26-S36/37-S39

- 福カードFコード:8-9

- RTECS番号:XJ2100000

-

危険物標識:

- TSCA:Yes

- 包装等級:I; II; III

- リスク用語:R22; R36/37

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Aminothiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Aminothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB113634-1 kg |

2-Aminothiazole, 97%; . |

96-50-4 | 97% | 1 kg |

€69.50 | 2023-07-20 | |

| Ambeed | A128996-100g |

Thiazol-2-amine |

96-50-4 | 98% | 100g |

$6.0 | 2025-02-25 | |

| Ambeed | A128996-500g |

Thiazol-2-amine |

96-50-4 | 98% | 500g |

$25.0 | 2025-02-25 | |

| eNovation Chemicals LLC | K09424-5kg |

2-Aminothiazole |

96-50-4 | 97% | 5kg |

$1000 | 2024-06-05 | |

| Ambeed | A128996-25g |

Thiazol-2-amine |

96-50-4 | 98% | 25g |

$5.0 | 2025-02-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0633-25G |

2-Aminothiazole |

96-50-4 | >98.0%(T) | 25g |

¥215.00 | 2024-04-15 | |

| eNovation Chemicals LLC | K09424-1kg |

2-Aminothiazole |

96-50-4 | 97% | 1kg |

$350 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018018-25g |

Aminothiazole |

96-50-4 | 97% | 25g |

¥29 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90500-100g |

Aminothiazole |

96-50-4 | 98% | 100g |

¥56.0 | 2021-09-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90500-500g |

Aminothiazole |

96-50-4 | 98% | 500g |

¥176.0 | 2021-09-10 |

Aminothiazole 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Solvents: Acetic acid ; rt; 6 h, 40 - 50 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt

リファレンス

- Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates, Medicinal Chemistry Research, 2022, 31(3), 426-435

合成方法 4

はんのうじょうけん

1.1 Catalysts: Sodium tetraborate , Boric acid (H3BO3) ; 8 h, 90 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C

リファレンス

- Green preparation of 2-aminothiazole by solvent-free one-pot method, China, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazole, Journal of the American Chemical Society, 1954, 76, 693-4

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) Solvents: Water ; 2 h, 120 °C

リファレンス

- Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium, Catalysis Science & Technology, 2013, 3(3), 584-588

合成方法 7

はんのうじょうけん

1.1 Catalysts: Dimethyl sulfoxide , Hydrogen iodide Solvents: Ethyl acetate ; 2 h, 60 °C

1.2 2 h, 60 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 2 h, 60 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization, Journal of Molecular Liquids, 2018, 255, 76-79

合成方法 8

はんのうじょうけん

1.1 Solvents: Ethanol ; 12 h, rt → reflux

リファレンス

- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

合成方法 9

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Ammonia Solvents: Water ; pH 8

リファレンス

- C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay, Journal of Molecular Structure, 2017, 1144, 58-65

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Solvents: Ethanol ; 2 - 3 h, rt

リファレンス

- Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE), Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910

合成方法 12

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Catalysts: Iron oxide (Fe3O4) (supported on SiO2-TiO2 nanocomposite) , Silica , Titania Solvents: Polyethylene glycol ; 5 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9 - 10

1.2 Reagents: Ammonia Solvents: Water ; pH 9 - 10

リファレンス

- TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles, Journal of Nanoparticle Research, 2015, 17(12), 1-10

合成方法 13

はんのうじょうけん

1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Iron oxide (Fe3O4) Solvents: Methanol ; 1 h, 65 °C

1.2 1 h, 65 °C

1.2 1 h, 65 °C

リファレンス

- Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system, RSC Advances, 2016, 6(69), 64749-64755

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Iodine Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ; 2 h, 80 °C

リファレンス

- Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles, Research on Chemical Intermediates, 2016, 42(12), 8175-8183

合成方法 16

はんのうじょうけん

1.1 Reagents: Glucose , Potassium hydroxide Solvents: Water ; 15 min, 85 °C

リファレンス

- Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions, Green Chemistry, 2017, 19(18), 4268-4271

合成方法 17

はんのうじょうけん

1.1 Reagents: Iodine Catalysts: Starch Solvents: Dimethyl sulfoxide ; 1 h, 80 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles, Monatshefte fuer Chemie, 2017, 148(4), 745-749

合成方法 18

はんのうじょうけん

1.1 Solvents: Water ; rt → 70 °C; 4 h, 70 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 1

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 1

リファレンス

- Synthesis of 2-amino-5-nitrothiazole, Ranliao Gongye, 2002, 39(3), 26-27

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Iodine Catalysts: Triethylamine Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Ammonia ; pH 8

1.2 Reagents: Ammonia ; pH 8

リファレンス

- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions, Polycyclic Aromatic Compounds, 2018, 38(3), 231-235

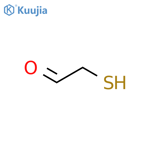

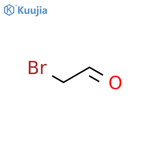

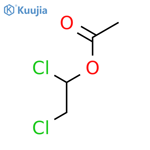

Aminothiazole Raw materials

- aminoformonitrile

- 1,3,5-Trioxane,2,4,6-tris(chloromethyl)-

- 2-(Chloromethyl)-1,3-dioxolane

- Bromo-Acetaldehyde

- 2-Bromo-1,1-diethoxyethane

- ETHANOL, 2-CHLORO-1-METHOXY-, ACETATE

- 1,2-Dichloroethanol Acetate

- 2-azido-1,3-thiazole

- 2-Bromothiazole

- mercaptoacetaldehyde

Aminothiazole Preparation Products

Aminothiazole サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:96-50-4)

注文番号:SFD2010

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:03

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:96-50-4)2-Aminothiazole

注文番号:LE18316

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:96-50-4)2-氨基噻唑

注文番号:LE5739374

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:45

価格 ($):discuss personally

Aminothiazole 関連文献

-

Abdul Rehman Sadiq Butt,Muhammad Athar Abbasi,Aziz-ur-Rehman,Sabahat Zahra Siddiqui,Shabbir Muhammad,Hussain Raza,Syed Adnan Ali Shah,Muhammad Shahid,Abdullah G. Alsehemi,Song Ja Kim RSC Adv. 2023 13 13798

-

Binghai Wang,Juanqiang Wang,Qian Shao,Xingjun Xi,Qiao Chu,Genlai Dong,Yun Wei New J. Chem. 2017 41 747

-

Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463

-

Timothy J. Donohoe,Mikhail A Kabeshov,Akshat H. Rathi,Ian E. D. Smith Org. Biomol. Chem. 2012 10 1093

-

Radha V. Doddamani,Padmeshwary S. Rachipudi,Nandini A. Pattanashetti,Mahadevappa Y. Kariduraganavar New J. Chem. 2019 43 15723

96-50-4 (Aminothiazole) 関連製品

- 288-47-1(Thiazole)

- 1003-61-8(2-aminothiazole-5-carbaldehyde)

- 136-95-8(Benzo[d]thiazol-2-amine)

- 96-50-4(Aminothiazole)

- 61764-34-9(4-Propylthiazol-2-amine)

- 17721-00-5(1,3-thiazol-5-amine)

- 51307-43-8((2-amino-1,3-thiazol-4-yl)methanol)

- 42270-37-1(2-piperazin-1-ylthiazole)

- 1603-91-4(4-methyl-1,3-thiazol-2-amine)

- 7305-71-7(5-methyl-1,3-thiazol-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-50-4)2-Aminothiazole

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-50-4)2-Aminothiazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ